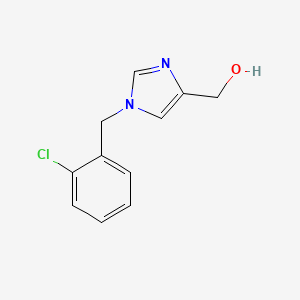

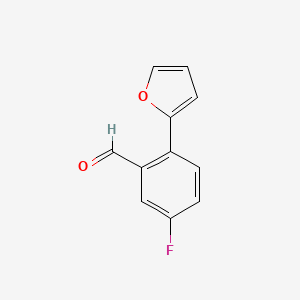

5-Fluoro-2-(furan-2-yl)benzaldehyde

Overview

Description

5-Fluoro-2-(furan-2-yl)benzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of furan compounds, including this compound, has been a subject of research. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared Spectroscopy (FT-IR), Fourier Transform Raman Spectroscopy (FT-Raman), Ultraviolet-Visible Spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, the reaction of difluorocarbene, generated by thermal decomposition of sodium chlorodifluoroacetate, with 2-benzylidene-5α-cholestan-3-one and related substrates afforded 3-fluoro-2-phenylfuran fused to a steroid fragment via C4-C5 bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm −1 with 81% PED, and another stretching mode was located at 3123 cm −1, which corresponds to the methyl group attached to the furan molecule .Scientific Research Applications

Organic Synthesis and Materials Science

Electrochemical Polymerization : A study investigated the synthesis and properties of monomers and polymers based on donor-acceptor-donor arrays, involving 5-fluorobenzo[c][1,2,5]-thiadiazole as the acceptor moiety, showcasing the impact of fluorination on the electrochemical and optical properties of the resulting materials. These polymers exhibited low bandgap values and electrochromic properties, highlighting their potential in electronic and photonic applications (Çakal et al., 2021).

Fluorine-Induced Cyclization : Research demonstrated the unique role of fluorine in facilitating 5-endo-trig cyclizations of difluoro-alkenes, leading to the synthesis of various fluorinated heterocycles, including furans, showcasing the strategic use of fluorine for synthesizing complex structures (Ichikawa et al., 2002).

Diels–Alder Reactions : The reactivity and stereoselectivity of fluorinated furan-2(5H)-ones in Diels–Alder reactions were studied, revealing insights into how fluorination affects cycloaddition reactions. This study provides valuable information for the synthesis of complex organic molecules, highlighting the utility of fluorinated furans in organic synthesis (Hajduch et al., 2007).

Medicinal Chemistry and Drug Design

- Antitumor Agent Design : Furan-based compounds were explored for their potential in antitumor agent design, illustrating the chemical versatility of furan derivatives in developing new therapeutic agents. One study highlighted the synthesis of compounds with significant activity compared to established drugs, underscoring the potential of furan derivatives in cancer treatment (Matiichuk et al., 2020).

Future Directions

Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties . Therefore, the future research directions could involve exploring the potential applications of 5-Fluoro-2-(furan-2-yl)benzaldehyde in various fields, including pharmaceuticals and life sciences.

Mechanism of Action

Target of Action

Fluorinated benzaldehydes, which “5-Fluoro-2-(furan-2-yl)benzaldehyde” is a part of, are often used as synthetic intermediates in the production of a variety of compounds . The specific targets of these compounds can vary widely depending on the final compound being synthesized.

Mode of Action

The mode of action of “this compound” would depend on its specific chemical reactions. Fluorobenzaldehydes can undergo a variety of chemical reactions, including free radical reactions and nucleophilic substitutions .

Properties

IUPAC Name |

5-fluoro-2-(furan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCCFHCYXWIRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.